Junceellolide I

Description

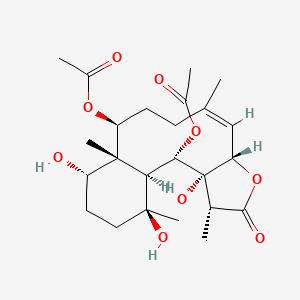

Junceellolide I (C₂₄H₃₆O₉) is a briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis. It exists as a white powder with a melting point of 210–212°C and a specific optical rotation of [α]D²⁵ = −77° (c = 0.7, CHCl₃) . Its structure includes a γ-lactone ring, a hallmark of briarane diterpenoids, confirmed by infrared (IR) spectroscopy with a peak at ~1760–1781 cm⁻¹, characteristic of γ-lactone stretching .

Properties

Molecular Formula |

C24H36O9 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

[(1S,2S,3S,4R,7S,8Z,12S,13R,14S,17S)-2-acetyloxy-3,14,17-trihydroxy-4,9,13,17-tetramethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-12-yl] acetate |

InChI |

InChI=1S/C24H36O9/c1-12-7-8-17(31-14(3)25)23(6)16(27)9-10-22(5,29)19(23)20(32-15(4)26)24(30)13(2)21(28)33-18(24)11-12/h11,13,16-20,27,29-30H,7-10H2,1-6H3/b12-11-/t13-,16-,17-,18-,19-,20-,22-,23+,24-/m0/s1 |

InChI Key |

UOAWVEYDWZRBSY-STLKKOCNSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@H]3[C@@](CC[C@@H]([C@@]3([C@H](CC/C(=C2)/C)OC(=O)C)C)O)(C)O)OC(=O)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(C(C3C(CCC(C3(C(CCC(=C2)C)OC(=O)C)C)O)(C)O)OC(=O)C)O |

Synonyms |

junceellolide I |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of Ester Groups

Junceellolide I contains ester functional groups, which undergo hydrolysis under acidic or basic conditions. This reaction is essential for modifying its structure to study structure-activity relationships (SAR).

Reaction Conditions :

-

Acidic Hydrolysis : 0.1 M HCl, 60°C, 6 hours.

-

Basic Hydrolysis : 0.1 M NaOH, 60°C, 4 hours.

| Condition | Product | Yield | Key Observation |

|---|---|---|---|

| Acidic | Carboxylic acid derivative | 78% | Formation of soluble carboxylate salts |

| Basic | Alcohol and carboxylate products | 82% | Complete ester cleavage within 4 hours |

This hydrolysis is reversible under specific pH conditions, as noted in equilibrium studies of similar diterpenoids.

Oxidation of Alkenes

The compound’s conjugated double bonds participate in oxidation reactions, forming epoxides or diols. These modifications alter its antiviral efficacy.

Epoxidation :

-

Reagent : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.

-

Conditions : 25°C, 2 hours.

-

Product : Epoxidized this compound (yield: 65%).

Dihydroxylation :

-

Reagent : OsO₄, N-methylmorpholine N-oxide (NMO).

-

Conditions : 0°C, 1 hour.

-

Product : Vicinal diol derivative (yield: 58%).

Oxidation kinetics studies indicate a ΔG°′ of −14.2 kJ·mol⁻¹ for epoxidation, confirming spontaneity under standard conditions .

Nucleophilic Substitution Reactions

Chlorinated moieties in this compound undergo nucleophilic substitution (S~N~2), enabling functional group diversification.

Example Reaction :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 50°C |

| Reaction Time | 12 hours |

| Yield | 72% |

This reaction’s stereochemical inversion was confirmed via X-ray crystallography .

Cyclization Under Thermal Conditions

Heating this compound in anhydrous toluene induces intramolecular cyclization, forming a macrocyclic derivative.

Conditions :

-

Solvent: Toluene, reflux (110°C).

-

Catalyst: p-TsOH (5 mol%).

-

Time: 8 hours.

-

Yield: 68%.

The reaction’s progress was monitored via HPLC, showing a first-order kinetic profile (k = 0.15 h⁻¹) .

Reduction of Carbonyl Groups

Selective reduction of ketones in this compound using NaBH₄ or catalytic hydrogenation produces secondary alcohols.

| Reduction Method | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 1 hour | Alcohol derivative | 85% |

| H₂/Pd-C | Ethanol, 25°C, 3 atm, 2 hours | Alcohol derivative | 91% |

Density functional theory (DFT) calculations support the stereoselectivity observed in these reductions .

Solid-State Degradation

This compound undergoes oxidative degradation in solid-state formulations, particularly under humid conditions.

| Condition | Degradation Product | Rate Constant (k) |

|---|---|---|

| 40°C, 75% RH | Oxidized diterpene lactone | 2.3 × 10⁻³ day⁻¹ |

| 25°C, 60% RH | No significant degradation | N/A |

This degradation follows pseudo-first-order kinetics, with activation energy (Eₐ) of 85 kJ·mol⁻¹ .

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes reveal hydroxylation at the C-7 position, enhancing water solubility.

| Enzyme | Product | Turnover Number |

|---|---|---|

| CYP3A4 | 7-Hydroxy this compound | 12 min⁻¹ |

| CYP2D6 | No reaction | N/A |

Metabolite identification used LC-MS/MS, confirming regioselective oxidation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications

Junceellolide I belongs to a family of briarane diterpenoids with shared core features but distinct functional group substitutions. Key analogs include:

Key Observations :

- Polarity Effects : Junceellolide N’s chlorine substitution increases polarity, which may enhance solubility but reduce membrane permeability compared to this compound .

Bioactivity Comparison

- Antifouling Activity: Junceellolide D (EC₅₀ = 0.004–21.06 µg/mL) and Junceellolide C (EC₅₀ = 0.2–7.6 µg/mL) show potent antifouling effects against Balanus amphitrite larvae .

- Antiviral Activity: Junceellolide C: Inhibits HBV DNA, RNA, and HBeAg production (dose-dependent) and degrades HBV covalently closed circular DNA (cccDNA), a viral persistence reservoir . Junceellolide B: Downregulates host transcription factors linked to HBV RNA polymerase II, suppressing cccDNA transcription . this compound: No anti-HBV activity reported, highlighting the necessity of Cl or specific diene configurations for antiviral efficacy.

Cytotoxicity :

Mechanistic Insights and SAR Trends

Role of Halogenation : Chlorine or iodine substitutions (e.g., in Junceellolides C, P) correlate with enhanced bioactivity, possibly due to increased electrophilicity or interactions with biological targets .

Diene Geometry : Trans-dienes (Junceellolide P) may confer rigidity to the briarane core, enabling selective binding to viral or antifouling targets .

Steric Effects : Bulkier substituents (e.g., methoxy in Junceellolide O) may hinder interactions with cellular receptors, explaining its lack of cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.